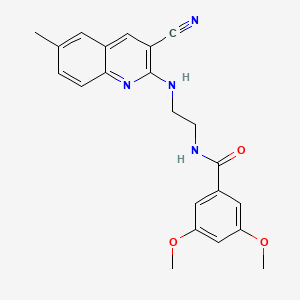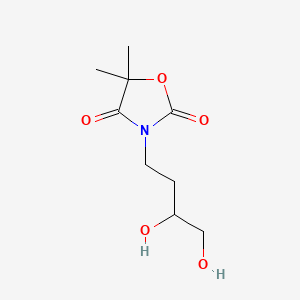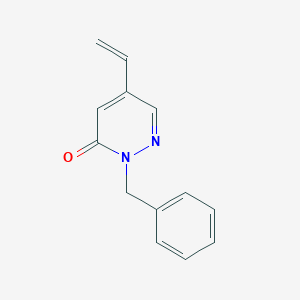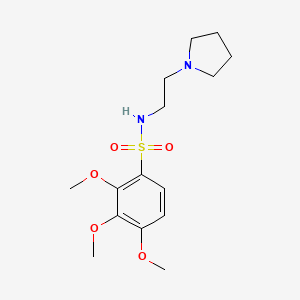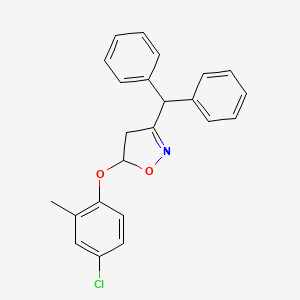
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzhydryl group, a chloro-substituted phenoxy group, and a dihydroisoxazole ring, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group is introduced through a Friedel-Crafts alkylation reaction using benzhydrol and an appropriate alkylating agent.
Introduction of the Phenoxy Group: The phenoxy group is incorporated via a nucleophilic substitution reaction using 4-chloro-2-methylphenol and a suitable leaving group.
Cyclization to Form the Dihydroisoxazole Ring: The final step involves the cyclization of the intermediate to form the dihydroisoxazole ring, typically using a base-catalyzed intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the dihydroisoxazole ring.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole: Lacks the methyl group in the phenoxy moiety.
3-Benzhydryl-5-(4-methylphenoxy)-4,5-dihydroisoxazole: Lacks the chloro group in the phenoxy moiety.
3-Benzhydryl-5-phenoxy-4,5-dihydroisoxazole: Lacks both the chloro and methyl groups in the phenoxy moiety.
Uniqueness
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole is unique due to the presence of both chloro and methyl groups in the phenoxy moiety, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
89249-67-2 |
|---|---|
分子式 |
C23H20ClNO2 |
分子量 |
377.9 g/mol |
IUPAC名 |
3-benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C23H20ClNO2/c1-16-14-19(24)12-13-21(16)26-22-15-20(25-27-22)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22-23H,15H2,1H3 |
InChIキー |
QBSRWWIWSWHVPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OC2CC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
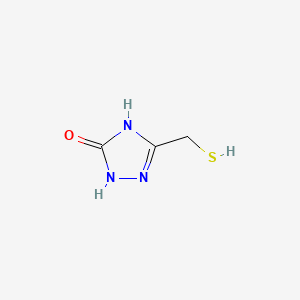
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
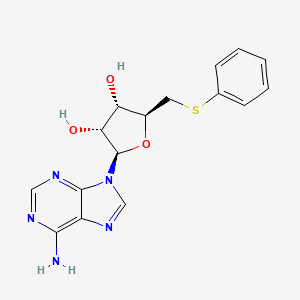
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
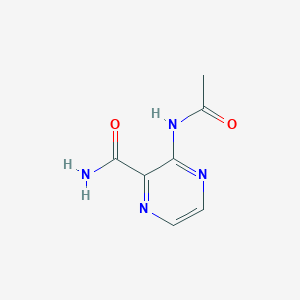
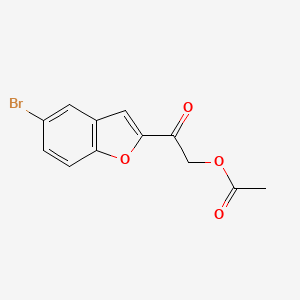
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)

